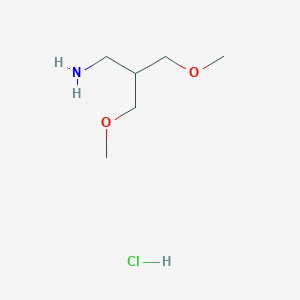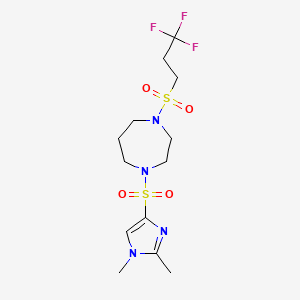
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H21F3N4O4S2 and its molecular weight is 418.45. The purity is usually 95%.
BenchChem offers high-quality 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
- Synthesis of Diazotransfer Reagents: A study by Goddard-Borger & Stick (2007) details the synthesis of a diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, which is comparable to triflyl azide in its ability to act as a "diazo donor" (Goddard-Borger & Stick, 2007).
- Stability of Diazotransfer Reagents: Potter et al. (2016) updated the synthesis of imidazole-1-sulfonyl azide hydrogen sulfate, emphasizing its stability and suitability as a diazo-transfer reagent (Potter et al., 2016).
Chemical Properties and Reactivity
- Reactivity in Multicomponent Synthesis: Banfi et al. (2007) explored the synthesis of diazepane systems, which involved a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the reactivity of related compounds (Banfi et al., 2007).
- Formation of Complex Compounds: The work by Plancquaert et al. (1996) on 2-Phenylthio-3,3,3-trifluoropropene and its derivatives demonstrates the potential of such compounds in forming complex molecular structures through reactions with diazo compounds (Plancquaert et al., 1996).
Applications in Molecular Modification
- Modification of Peptides and Proteins: Buchta & Fridkin (1985) discussed the use of dansyl derivatives for coupling to the imidazole moiety of histidine and phenolic ring of tyrosine in peptides and proteins, highlighting a potential application in molecular biology (Buchta & Fridkin, 1985).
Analytical Applications
- Electrospray Ionization-Collision-Induced Dissociation Studies: Podjava et al. (2011) investigated the mass spectrometric properties of (1,2-dimethyl-1H-imidazol-3-ium-3-yl)-alkane-1-sulfonates, which is closely related to the compound , under electrospray ionization conditions (Podjava et al., 2011).
Catalysis and Synthesis
- Manganese(III) Catalyzed Epoxidation: A study by Sankaralingam & Palaniandavar (2014) on manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, illustrates their role in catalyzing epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Eigenschaften
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N4O4S2/c1-11-17-12(10-18(11)2)26(23,24)20-6-3-5-19(7-8-20)25(21,22)9-4-13(14,15)16/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLOYJIFPXBUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

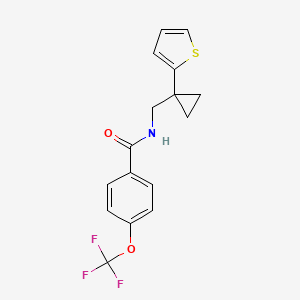
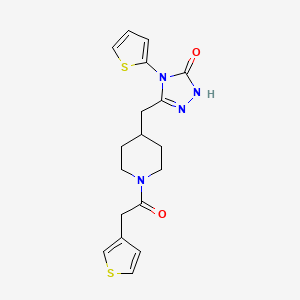

![2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)
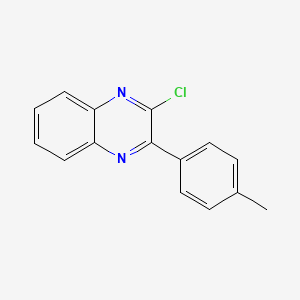
![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)
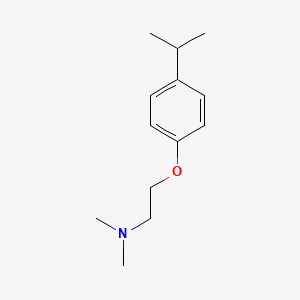
![N-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2451753.png)


![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)


